molecular formula C9H20Cl2N2O2 B6178377 methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride CAS No. 179689-16-8

methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride

Cat. No.: B6178377
CAS No.: 179689-16-8
M. Wt: 259.2
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Description

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is a chemical compound with the molecular formula C9H18N2O2.2ClH. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride typically involves the reaction of piperidine derivatives with methylating agents. One common method includes the reaction of piperidine with methyl chloroacetate in the presence of a base, followed by methylation of the resulting intermediate. The final product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. It can also modulate signaling pathways by binding to receptors or other proteins, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-pyridyl)acetate dihydrochloride
  • 2-[Methyl(piperidin-4-yl)amino]ethanol dihydrochloride

Uniqueness

Methyl 2-[methyl(piperidin-4-yl)amino]acetate dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for a wide range of applications. Its ability to undergo various chemical transformations also enhances its utility in synthetic chemistry and drug development.

Properties

CAS No.

179689-16-8

Molecular Formula

C9H20Cl2N2O2

Molecular Weight

259.2

Purity

95

Origin of Product

United States

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